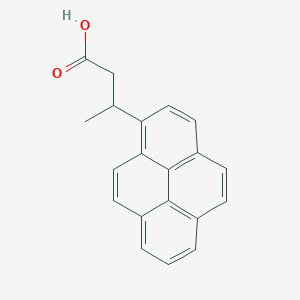

3-(Pyren-1-yl)butanoic acid

CAS No.: 63104-39-2

Cat. No.: VC19439402

Molecular Formula: C20H16O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63104-39-2 |

|---|---|

| Molecular Formula | C20H16O2 |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 3-pyren-1-ylbutanoic acid |

| Standard InChI | InChI=1S/C20H16O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-10,12H,11H2,1H3,(H,21,22) |

| Standard InChI Key | WROXDOWQLYDCHB-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Pyren-1-yl)butanoic acid consists of a pyrene unit—a planar polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings—covalently bonded to a butanoic acid chain. The pyrene group contributes to the compound’s hydrophobicity and fluorescence, while the carboxylic acid moiety enhances solubility in polar solvents and enables further functionalization . The spatial arrangement of the pyrene and acid groups influences its interactions with biological macromolecules and surfaces. For instance, density functional theory (DFT) studies on analogous compounds, such as 1-pyrenebutanoic acid succinimidyl ester (PASE), reveal two stable adsorption conformations on graphene: a "straight" structure with the chain lying flat and a "bent" structure with the chain oriented away from the surface .

Photophysical Characteristics

The compound’s fluorescence arises from the extended π-conjugation in the pyrene core. In polar solvents, it exhibits a green fluorescence emission, a property leveraged in sensor design and cellular imaging . The quantum yield and emission wavelength are sensitive to environmental factors, such as pH and proximity to biomolecules, making it a versatile probe for studying dynamic biological processes .

Synthesis and Optimization

Conventional Synthesis Routes

A reported synthesis pathway for related pyrene derivatives involves a three-step process starting with pyrene and succinic anhydride. The first step yields 4-(pyren-1-yl)butanoic acid, a precursor with a 47% yield under optimized conditions . Subsequent steps may involve functional group transformations, such as esterification or amidation, to produce target compounds like 3-(pyren-1-yl)-propylisocyanate . Challenges in synthesis include controlling regioselectivity and minimizing side reactions, which are critical for achieving high purity.

Yield Improvement Strategies

Efforts to enhance synthesis efficiency focus on optimizing reaction conditions, such as temperature, catalyst loading, and solvent choice. For example, increasing the reaction time or using Lewis acid catalysts can improve the yield of intermediate steps from 47% to 62% . Advances in chromatographic purification techniques further aid in isolating the desired product from complex reaction mixtures.

Biological and Biochemical Applications

Fluorescent Probing in Cellular Systems

The compound’s fluorescence enables real-time tracking of cellular processes. For instance, its noncovalent binding to graphene surfaces has been exploited to create protein micropatterns for biosensing applications . In aqueous environments, the bent conformation of analogous compounds like PASE stabilizes interactions with amino acids, enhancing its utility in studying protein dynamics .

Enzyme Interaction Studies

While direct evidence of 3-(pyren-1-yl)butanoic acid’s enzyme inhibition is limited in accessible literature, related pyrene derivatives exhibit interactions with cytochrome P450 enzymes . These interactions are hypothesized to occur through π-π stacking or hydrogen bonding, potentially altering enzyme activity and drug metabolism pathways.

Material Science and Nanotechnology

Adsorption on Graphene Surfaces

DFT simulations reveal that 3-(pyren-1-yl)butanoic acid analogs adsorb onto graphene with an energy of 1.63 eV in the straight conformation and 1.28 eV in the bent form . The pyrene moiety dominates adsorption, contributing approximately 80% of the total binding energy, while the butanoic acid chain plays a secondary role . This property is critical for designing graphene-based nanocomposites for electronic devices.

Environmental Stability

Hydration effects and the presence of biomolecules, such as glycine, stabilize the bent conformation, reducing the activation energy barrier between structural states . This environmental responsiveness underscores its potential in smart materials that adapt to physiological conditions.

Related Compounds and Structural Analogs

| Compound Name | Chemical Formula | Key Similarities |

|---|---|---|

| 1-Pyrenebutanoic acid | Same pyrene core, positional isomer | |

| 4-(Pyren-1-yl)butanoic acid | Identical formula, different substituent position | |

| PASE | Ester derivative with succinimide group |

These analogs share the pyrene backbone but differ in functional groups, enabling tailored applications in fluorescence spectroscopy and surface chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume